sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate
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Overview
Description
Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate is a versatile chemical compound with the molecular formula C9H16NNaO4S and a molecular weight of 257.2824. It is known for its unique structure and reactivity, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate typically involves the introduction of the tert-butoxycarbonyl group into azetidine derivatives. One common method is the reaction of azetidine with di-tert-butyl dicarbonate under basic conditions. This reaction is often carried out in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The compound can participate in substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfonate and sulfinate derivatives, as well as various substituted azetidine compounds .
Scientific Research Applications
Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Drug Development: Its unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: The compound is used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate involves its ability to participate in various chemical reactions due to the presence of the tert-butoxycarbonyl and sulfinate groups. These functional groups enable the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of carbon-sulfur and carbon-nitrogen bonds, which are crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-iodoazetidine-1-carboxylate
- tert-Butyl 3-bromoazetidine-1-carboxylate
- tert-Butyl 3-chloroazetidine-1-carboxylate
Uniqueness
Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate stands out due to its unique combination of the tert-butoxycarbonyl and sulfinate groups. This combination provides the compound with distinct reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic organic chemistry .
Properties
CAS No. |
2137518-78-4 |
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Molecular Formula |
C9H16NNaO4S |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methanesulfinate |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-4-7(5-10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |
InChI Key |
KHYQYABWZKBKGE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
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